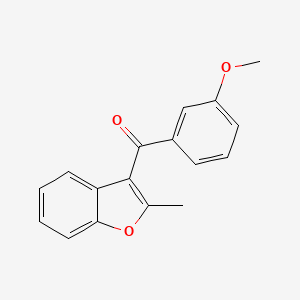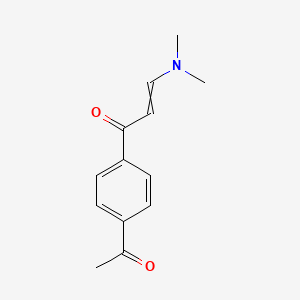
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color upon exposure to light. This particular compound is of interest in various fields such as materials science, chemistry, and potentially in biological applications due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline typically involves the reaction of 4-methyl-N-phenylaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the aniline, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
科学研究应用
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Medicine: Investigated for use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, which alters its optical properties. This change is often mediated by the formation and breaking of chemical bonds within the molecule, involving molecular targets such as specific chromophores and pathways related to light absorption and emission.
相似化合物的比较
Similar Compounds
- N,4-Bis(2,2-diphenylethenyl)aniline
- N,4-Bis(2,2-diphenylethenyl)-N-phenylaniline
- N,4-Bis(2,2-diphenylethenyl)-N-(4-chlorophenyl)aniline
Uniqueness
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its photochromic behavior and make it more suitable for specific applications compared to its analogs.
属性
CAS 编号 |
535925-20-3 |
|---|---|
分子式 |
C41H33N |
分子量 |
539.7 g/mol |
IUPAC 名称 |
N-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C41H33N/c1-32-22-26-38(27-23-32)42(31-41(36-18-10-4-11-19-36)37-20-12-5-13-21-37)39-28-24-33(25-29-39)30-40(34-14-6-2-7-15-34)35-16-8-3-9-17-35/h2-31H,1H3 |
InChI 键 |
VIRVMYSKWOVSHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


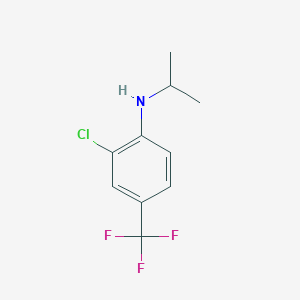
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
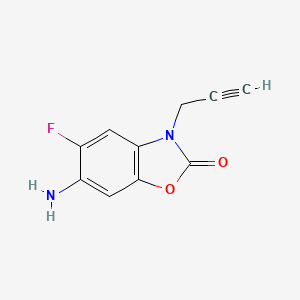
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
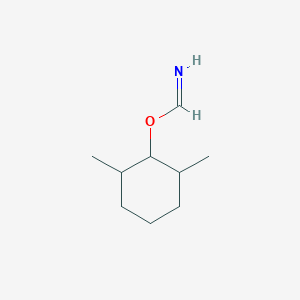
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
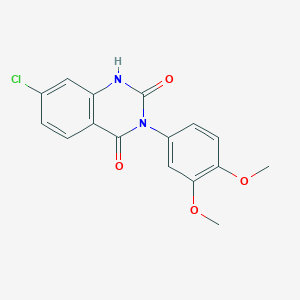

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
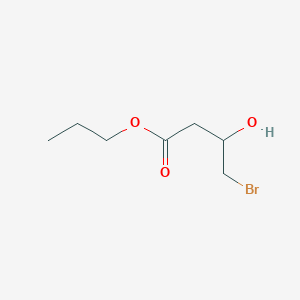
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
